molecular formula C21H23N3OS B395184 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 443863-07-8

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B395184
CAS No.: 443863-07-8
M. Wt: 365.5g/mol
InChI Key: AECLCPPRRANGDB-UHFFFAOYSA-N
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Description

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a phenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its combination of an allyl group, a phenoxy group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLCPPRRANGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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